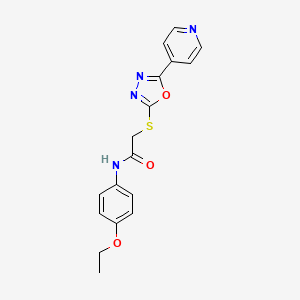

![molecular formula C9H8N4O2S B2384823 2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide CAS No. 332358-16-4](/img/structure/B2384823.png)

2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

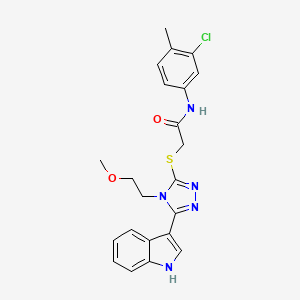

The compound “2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” is a derivative of 1,3,4-oxadiazole . The 1,3,4-oxadiazole ring is a significant class of aromatic heterocyclic compounds . They have better electrical and charge-transport characteristics, and numerous functional groups can be easily incorporated into the relatively rigid oxadiazole ring .

Synthesis Analysis

In search for new compounds capable of overcoming antimicrobial resistance, a series of previously unknown 1-[(2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-ones were synthesized . The synthesized compounds were assessed using elemental analysis, FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis

The compound contains one 1,3,4-oxadiazol group and two pyridine rings. All bond lengths are in normal ranges and they are similar to the known compound .Chemical Reactions Analysis

The synthesized compounds were screened for antibacterial activity. Some of the compounds were found to be effective against C. albicans and A. clavatus fungal strains, while others demonstrated activity against E. coli and P. aeruginosa bacterial strains .Physical And Chemical Properties Analysis

The compound is a solid mass, and its yield, melting point, and IR spectrum have been reported . The compound also shows excellent solubility both in the organic phase and in water .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds with a similar structure, such as 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole, have shown significant antibacterial activity, particularly against Escherichia coli . This suggests that your compound could potentially be used in the development of new antimicrobial agents.

pH-Responsive Probes

These compounds can also act as pH-responsive probes. They show real-time naked-eye colorimetric and fluorescence response in the slightly acidic pH range . This makes them useful for monitoring pH in various biological and biomedical applications.

Theranostic Tools

The compound could potentially be used as a theranostic tool, simultaneously responsive to biological parameters/analyte and therapeutically operating . This could be particularly useful in personalized medicine, where treatment is tailored to the individual patient.

Inhibitors of Acetyl- and Butyrylcholinesterase

5-Aryl-1,3,4-oxadiazoles decorated with long alkyl chains have been designed as potential inhibitors of acetyl- and butyrylcholinesterase . These enzymes are targeted in the treatment of conditions like dementia and myasthenia gravis.

Cancer Research

While the specific compound hasn’t been directly linked to cancer research, related compounds have been used in the development of anticancer drugs . The compound could potentially be evaluated for its anticancer properties.

Development of Fluorescent Tools

Compounds with similar structures have been used to develop fluorescent tools that can probe biological dynamics at the cellular level . This could potentially be another area of application for your compound.

Mécanisme D'action

Target of Action

Similar compounds with a 1,3,4-oxadiazole scaffold have been known to interact with various enzymes and proteins that contribute to cell proliferation .

Mode of Action

It’s known that 1,3,4-oxadiazole derivatives can interact selectively with nucleic acids, enzymes, and globular proteins . These interactions can lead to changes in the normal functioning of these targets, potentially leading to the observed biological effects.

Biochemical Pathways

Similar compounds have been shown to inhibit various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) that contribute to cell proliferation .

Result of Action

Similar compounds have been shown to exhibit a wide range of pharmacological activities, such as antimicrobial, antifungal, anti-inflammatory, and anti-convulsant effects .

Orientations Futures

The 1,3,4-oxadiazole derivatives, including this compound, have shown promising results in overcoming antimicrobial resistance . Future research could focus on further structural modifications to ensure high cytotoxicity towards malignant cells . Additionally, the development of novel 1,3,4-oxadiazole-based drugs could be an approach to addressing the antimicrobial resistance problem .

Propriétés

IUPAC Name |

2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c10-7(14)5-16-9-13-12-8(15-9)6-2-1-3-11-4-6/h1-4H,5H2,(H2,10,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFUMCHUIJCUBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-propyl-1,3-thiazolidine-3-carboxamide](/img/structure/B2384740.png)

![benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate](/img/structure/B2384741.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2384749.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2384753.png)

![2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384754.png)

![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2384759.png)

amine hydrochloride](/img/structure/B2384760.png)